molecular formula C11H15Cl2N3O B2759617 2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride CAS No. 1353951-89-9

2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride

Cat. No. B2759617
CAS RN: 1353951-89-9
M. Wt: 276.16
InChI Key: DJYYSRFQEBWLKL-UHFFFAOYSA-N
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Description

2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride is a chemical compound with the CAS number 1353951-89-9 . It has a molecular weight of 276.16 and a molecular formula of C11H15Cl2N3O . It is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered piperidine ring attached to an isonicotinamide group via a nitrogen atom . The isonicotinamide group contains a chlorine atom, indicating the presence of a chloro substituent .

Scientific Research Applications

Synthesis and Structural Studies

2-Chloro-N-(piperidin-4-yl)isonicotinamide hydrochloride has been involved in various synthesis and structural studies. For instance, the synthesis of ethyl 6-chloro-5-cyano-2-methylnicotinate was achieved through a coupling with 4-piperidinecarboxylic acid, leading to significant yield improvements for the production of complex organic molecules supporting preclinical and clinical studies. This showcases the compound's role in the development of new pharmaceuticals and its potential for large-scale synthesis applications (Andersen et al., 2013).

Additionally, studies on the crystal structure of related compounds reveal intricate hydrogen-bonding interactions and unique conformations. For example, the hydrochloride salt of isonicotinamide, similar to the related compound , displays monoclinic symmetry and features an array of hydrogen-bonding interactions. These insights are crucial for understanding the molecular interactions and stability of such compounds, influencing their applications in drug design and materials science (Fellows & Prior, 2016).

properties

IUPAC Name

2-chloro-N-piperidin-4-ylpyridine-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O.ClH/c12-10-7-8(1-6-14-10)11(16)15-9-2-4-13-5-3-9;/h1,6-7,9,13H,2-5H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYYSRFQEBWLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC(=NC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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